N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Substitution with Dihexylamino Group: The dihexylamino group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by the dihexylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to fully saturated thiazole derivatives.
Scientific Research Applications
N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The dihexylamino group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Diethylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide
- N-[3-(Dipropylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide
Uniqueness
N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide is unique due to the presence of the dihexylamino group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability. This can influence its biological activity and make it a valuable compound for further research and development.
Properties
CAS No. |
833487-26-6 |
---|---|
Molecular Formula |
C23H37N3OS |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-[3-(dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H37N3OS/c1-3-5-7-9-15-26(16-10-8-6-4-2)21-13-11-12-20(18-21)25-22(27)19-23-24-14-17-28-23/h11-13,18H,3-10,14-17,19H2,1-2H3,(H,25,27) |
InChI Key |
FVHMLXNQQZGYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=CC(=C1)NC(=O)CC2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.